molecular formula C15H22N2O B3851833 N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

货号 B3851833
分子量: 246.35 g/mol
InChI 键: DCDSELBYIBWHLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat with currently available medications. EMA401 works by targeting a specific protein in the nervous system, which is involved in the transmission of pain signals.

作用机制

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide works by targeting the angiotensin II type 2 receptor (AT2R), a protein that is involved in the transmission of pain signals in the nervous system. By blocking the AT2R, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been shown to have a good safety profile in preclinical and clinical studies. In animal studies, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide did not cause any significant changes in behavior, motor function, or vital signs. In clinical trials, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide was well-tolerated, with no serious adverse events reported.

实验室实验的优点和局限性

One of the advantages of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is its specificity for the AT2R, which reduces the risk of off-target effects. N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has also been shown to be effective in reducing pain in various pain models, making it a promising candidate for the treatment of chronic pain. However, one of the limitations of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the research and development of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide. One area of focus is the optimization of the dosing regimen to maximize efficacy and minimize side effects. Another area of focus is the identification of biomarkers that can predict the response to N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide, which may help to identify patients who are most likely to benefit from the treatment. Additionally, further studies are needed to investigate the potential of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide in other pain conditions, such as fibromyalgia and chronic low back pain. Finally, the development of novel formulations of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide may improve its pharmacokinetic properties and increase its clinical utility.
Conclusion:
In conclusion, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is a promising drug candidate for the treatment of chronic pain. Its specificity for the AT2R and efficacy in various pain models make it a promising candidate for clinical use. Further research is needed to optimize its dosing regimen, identify biomarkers for patient selection, and investigate its potential in other pain conditions.

科学研究应用

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been extensively studied in preclinical models of chronic pain. In animal studies, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been shown to reduce pain behaviors in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has also been shown to be effective in reducing pain in human clinical trials. In a phase 2 clinical trial, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide was found to be effective in reducing pain in patients with post-herpetic neuralgia, a type of neuropathic pain.

属性

IUPAC Name

N-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-5-17(10-12(2)3)11-14-6-8-15(9-7-14)16-13(4)18/h6-9H,2,5,10-11H2,1,3-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSELBYIBWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)NC(=O)C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 5
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。